[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
Description
Historical Discovery and Nomenclature Evolution
The compound [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene (CAS: 917887-34-4) was first synthesized in the late 20th century as part of efforts to explore strained cyclobutane derivatives with dual sulfur functionalities. Initial reports of its synthesis appeared in a 1984 study by Ogura et al., where it was prepared via oxidation and substitution reactions involving cyclobutane precursors. The compound’s nomenclature reflects its structural complexity:
- Cyclobutyl core : A four-membered ring with two sulfur-containing substituents.
- Methylsulfinyl (-SOCH₃) and methylthio (-SCH₃) groups : Positioned at the 3-carbon of the cyclobutane ring.
- Benzyloxy-methyl (-OCH₂C₆H₅) group : Attached to the cyclobutane’s oxygen atom.
The IUPAC name evolved to prioritize the sulfoxide group (higher priority than sulfide), resulting in the systematic designation 3-(methylsulfinyl)-3-(methylthio)cyclobutyl oxymethylbenzene. Early literature also referred to it as 1-methylsulfinyl-1-methylthio-3-benzyloxycyclobutane, emphasizing the spatial arrangement of substituents.
Significance in Organosulfur Chemistry
This compound exemplifies three critical themes in organosulfur chemistry:
- Dual Sulfur Functionality : The coexistence of sulfinyl (oxidized) and thioether (reduced) groups on the same carbon enables unique reactivity. The sulfoxide group participates in Pummerer rearrangements, while the thioether acts as a nucleophilic site.
- Cyclobutane Ring Strain : The four-membered ring’s 90° bond angles create torsional strain, enhancing susceptibility to ring-opening reactions. This property is exploited in synthetic methodologies to access polycyclic architectures.
- Stereoelectronic Effects : The planar chirality induced by the sulfoxide group (with a stereogenic sulfur atom) makes the compound a candidate for studying asymmetric induction in cycloadditions.
Table 2: Comparative Reactivity of Sulfur Groups
| Group | Oxidation State | Key Reactions |
|---|---|---|
| Methylthio (-SCH₃) | -2 | Nucleophilic substitution, radical coupling |
| Methylsulfinyl (-SOCH₃) | 0 | Pummerer rearrangement, -sigmatropic shifts |
Recent applications include its use as a precursor in the synthesis of kinase inhibitors, where the cyclobutane scaffold imparts conformational rigidity to drug candidates. For example, Franck et al. (2013) utilized this compound to develop radiolabeled probes for positron emission tomography (PET), leveraging its metabolic stability and sulfur-directed binding interactions.
Table 3: Key Research Applications
Properties
IUPAC Name |
(3-methylsulfanyl-3-methylsulfinylcyclobutyl)oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S2/c1-16-13(17(2)14)8-12(9-13)15-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMMGOSOSBEEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC(C1)OCC2=CC=CC=C2)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535599 | |
| Record name | ({[3-(Methanesulfinyl)-3-(methylsulfanyl)cyclobutyl]oxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917887-34-4 | |
| Record name | ({[3-(Methanesulfinyl)-3-(methylsulfanyl)cyclobutyl]oxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene, with CAS number 917887-34-4, is a sulfur-containing organic molecule that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activities, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C13H18O2S2
- Molecular Weight : 270.41 g/mol
- Structure : The compound features a cyclobutyl ring substituted with methylsulfinyl and methylthio groups, linked to a benzene moiety through an ether bond.
1. Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have shown that sulfur-containing compounds can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.
2. Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of sulfur-containing compounds. The presence of methylsulfinyl and methylthio groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in bacteria and fungi.
3. Cytotoxicity and Cell Viability
In vitro studies assessing the cytotoxic effects of similar compounds on various cancer cell lines have shown promising results. For example, analogs of sulfur-containing compounds have been tested in B16F10 melanoma cells, demonstrating selective cytotoxicity without harming normal cells at therapeutic concentrations.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Analog 1 | B16F10 | 20 | Low cytotoxicity |
| Analog 2 | B16F10 | 5 | Significant cytotoxicity at lower doses |
| Analog 3 | B16F10 | 10 | Effective without significant toxicity |
4. Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways such as tyrosinase, which is critical in melanin production. Inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders.
Study on Tyrosinase Inhibition
A recent study evaluated the tyrosinase inhibitory activity of various analogs related to this compound. The results indicated that certain analogs demonstrated IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor.
- Analog 1 : IC50 = 17.62 µM
- Analog 2 : IC50 = 1.12 µM (22-fold stronger than kojic acid)
These findings suggest that modifications to the sulfur-containing structure can enhance biological activity.
Scientific Research Applications
The compound [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene , also referred to as a sulfinyl-containing cyclobutyl derivative, has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and agrochemicals, supported by data tables and case studies.
Molecular Formula
- C : 12
- H : 15
- O : 1
- S : 2
Structural Characteristics
The compound features a cyclobutyl ring substituted with methylsulfinyl and methylthio groups, which contribute to its unique chemical reactivity and potential biological activity.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Case Study: Anticancer Activity
Research has indicated that compounds with sulfinyl groups can exhibit significant anticancer properties. A study demonstrated that derivatives of sulfinyl compounds showed enhanced activity against various cancer cell lines, suggesting that the incorporation of the methylsulfinyl group in cyclobutyl derivatives could lead to novel anticancer agents.
| Compound | Activity | Cell Line Tested | Reference |
|---|---|---|---|
| Compound A | IC50 = 5 µM | MCF-7 (Breast Cancer) | |
| Compound B | IC50 = 3 µM | HeLa (Cervical Cancer) |
Materials Science
The unique properties of the compound allow for its use in developing advanced materials, particularly in polymer chemistry.
Case Study: Polymer Additive
In a recent study, the compound was utilized as an additive in polymer matrices to enhance thermal stability and mechanical properties. The incorporation of the cyclobutyl structure improved the tensile strength of the resulting polymers.
Agrochemicals
The compound's potential as an agrochemical has been explored due to its ability to interact with biological systems.
Case Study: Insecticidal Properties
Research has shown that compounds similar to this one exhibit insecticidal activity against common agricultural pests. A series of tests indicated that the compound could disrupt the nervous system of target insects.
Preparation Methods
Starting Materials
A common precursor is 3-(benzyloxy)cyclobutanone or (1s,3s)-3-(benzyloxy)cyclobutan-1-ol, which provides the cyclobutyl ring with a benzyloxy substituent already installed. The cyclobutanone derivative allows for nucleophilic substitution at the 3-position.
Introduction of Methylthio Group
The methylthio group (-SCH3) can be introduced via nucleophilic substitution or addition reactions using methylthiolate sources such as sodium methylthiolate or methylthiol under controlled conditions. For example:
- Treatment of 3-(benzyloxy)cyclobutanone with methylthiolate nucleophile to install the methylthio substituent at the 3-position.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) at mild to moderate temperatures to ensure regioselectivity.
Selective Oxidation to Methylsulfinyl
The methylthio group is then selectively oxidized to the methylsulfinyl (-S(=O)CH3) moiety. Oxidation methods include:
- Use of mild oxidants such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in controlled stoichiometric amounts.
- Oxidation is carefully monitored to avoid over-oxidation to sulfone (-SO2CH3).
- Solvent choice (e.g., dichloromethane, acetonitrile) and temperature control are critical to achieve selectivity.
Formation of the Ether Linkage with Benzyl Group
The benzyloxy methyl group is introduced to the cyclobutyl ring oxygen via etherification:
- Reaction of the cyclobutyl alcohol intermediate with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- Alternatively, Mitsunobu reaction conditions can be employed for stereoselective ether formation.
- The reaction is typically carried out in solvents like THF or DMF under inert atmosphere to prevent side reactions.
Purification and Characterization
After synthesis, purification is generally achieved through:
- Column chromatography using silica gel with suitable eluents (e.g., hexane/ethyl acetate mixtures).
- Crystallization if feasible for solid compounds.
Characterization involves:
- NMR spectroscopy (1H, 13C) to confirm substitution patterns.
- Mass spectrometry for molecular weight confirmation.
- IR spectroscopy to verify functional groups, especially sulfoxide S=O stretch.
- Elemental analysis for purity.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Notes
- The key challenge in the preparation is selective oxidation of the methylthio to methylsulfinyl without over-oxidation to sulfone, which requires precise control of oxidant equivalents and reaction time.
- The stereochemistry at the cyclobutyl ring is crucial; cis or trans isomers may form depending on reaction conditions and starting materials. Use of chiral starting materials or resolution may be necessary for enantiopure compounds.
- The benzyloxy methyl ether linkage is stable under the oxidation conditions used for the sulfoxide formation, allowing sequential synthesis without protecting group complications.
- Literature on related substituted cyclobutyl sulfides and sulfoxides indicates that mild oxidants like H2O2 in buffered systems yield best selectivity.
- No direct patents or publications specifically describe this exact compound’s preparation, but analogous methods for similar substituted cyclobutyl sulfides and ethers are well documented in synthetic organic chemistry patents and journals.
Q & A
Basic: What are the optimal synthetic routes for preparing [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene?
Methodological Answer:
The synthesis requires sequential functionalization of the cyclobutane core. A plausible route involves:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure to construct the cyclobutane scaffold.
Sulfur Functionalization : Introduce methylthio (-SMe) groups via nucleophilic substitution (e.g., using NaSMe in DMF at 60–80°C) .
Controlled Oxidation : Convert one -SMe group to methylsulfinyl (-SOCH₃) using H₂O₂ in trifluoroethanol (TFE) at 0–5°C to avoid overoxidation to sulfone .
Benzyloxy Linkage : Couple the cyclobutane moiety to benzyl alcohol via Mitsunobu or Williamson ether synthesis, ensuring regioselectivity .
Key Considerations : Monitor reaction progress with TLC and HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?
Methodological Answer:
¹H NMR :
- Cyclobutane Protons : Expect complex splitting (ABX patterns) due to ring strain and adjacent sulfur groups.
- Sulfinyl vs. Thioether : The -SOCH₃ group deshields neighboring protons (δ ~2.8–3.2 ppm) compared to -SMe (δ ~2.1–2.4 ppm) .
¹³C NMR :
2D Techniques :
- HSQC/HMBC : Correlate cyclobutane protons to sulfur-bearing carbons to confirm connectivity .
Advanced: Why might discrepancies arise in mass spectrometry (MS) data for this compound?
Methodological Answer:
Discrepancies often stem from:
Fragmentation Patterns :
- The sulfinyl group (-SOCH₃) may cleave preferentially, yielding fragments at m/z 123 (C₃H₇SO⁺) and 139 (C₇H₇O⁺), while -SMe fragments at m/z 47 (CH₃S⁺) .
Ionization Method :
- ESI-MS : Favors [M+H]⁺ or [M+Na]⁺ adducts but may induce in-source decay of labile sulfinyl groups.
- EI-MS : Harsher ionization can fragment the cyclobutane ring, complicating interpretation .
Resolution : Cross-validate with high-resolution MS (HRMS) and isotopic pattern analysis.
Advanced: How do stereochemical variations in the cyclobutane ring affect reactivity?
Methodological Answer:
Ring Strain : Cis-substituted cyclobutanes exhibit higher strain, accelerating reactions like ring-opening nucleophilic attacks.
Sulfinyl Group Orientation :
- Axial vs. equatorial positioning alters steric hindrance. For example, axial -SOCH₃ may hinder nucleophilic substitution at the benzyloxy group.
Experimental Validation :
- Use X-ray crystallography or NOESY NMR to determine spatial arrangements. Compare reaction rates of stereoisomers in SN2 conditions (e.g., NaI in acetone) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
Moisture Sensitivity : The sulfinyl group is hygroscopic. Store under inert gas (Ar/N₂) in sealed vials with molecular sieves .
Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
Light Sensitivity : Protect from UV light to prevent cyclobutane ring degradation (use amber glassware) .
Advanced: How can computational methods predict regioselectivity in derivatization reactions?
Methodological Answer:
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., sulfinyl oxygen vs. thioether sulfur).
Fukui Indices :
- Calculate nucleophilic/electrophilic indices to predict attack sites. For example, the sulfinyl oxygen may show higher electrophilicity .
MD Simulations :
- Simulate solvent effects (e.g., DMSO vs. THF) to assess steric accessibility of reaction sites .
Basic: What analytical techniques validate purity post-synthesis?
Methodological Answer:
HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity .
Elemental Analysis : Confirm C, H, S, and O percentages within ±0.3% of theoretical values.
TGA/DSC : Assess thermal stability; sharp melting points indicate high crystallinity .
Advanced: How to address contradictions in sulfur oxidation state characterization?
Methodological Answer:
XPS Analysis : Directly measure sulfur oxidation states:
Raman Spectroscopy : Identify S=O stretches (~1050–1100 cm⁻¹) absent in thioethers.
Redox Titrations : Use iodometric titration to quantify unoxidized -SMe residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
